molecular formula C15H24N2OS B2586136 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide CAS No. 954592-33-7

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide

Cat. No.: B2586136
CAS No.: 954592-33-7
M. Wt: 280.43
InChI Key: PEMPRNZWFUEBFJ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide is a synthetic organic compound that features a cyclohexane ring, a thiophene ring, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide typically involves multi-step organic reactions. One possible route could involve:

    Formation of the thiophene derivative: Starting with a thiophene ring, functionalize it to introduce the desired substituents.

    Attachment of the dimethylamino group: This can be achieved through nucleophilic substitution reactions.

    Cyclohexanecarboxamide formation: The final step involves coupling the thiophene derivative with cyclohexanecarboxylic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential pharmacological properties, such as analgesic or anti-inflammatory effects.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide would depend on its specific interactions with molecular targets. It could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide
  • N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide

Uniqueness

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclohexanecarboxamide is unique due to its specific combination of functional groups and ring structures, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2OS/c1-17(2)14(13-8-9-19-11-13)10-16-15(18)12-6-4-3-5-7-12/h8-9,11-12,14H,3-7,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMPRNZWFUEBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1CCCCC1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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